molecular formula C7H5BrN2O4 B1287268 2-Amino-5-bromo-3-nitrobenzoic acid CAS No. 58580-07-7

2-Amino-5-bromo-3-nitrobenzoic acid

Cat. No.: B1287268
CAS No.: 58580-07-7
M. Wt: 261.03 g/mol
InChI Key: MCQLFDJHSKKLHC-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3-nitrobenzoic acid is an organic compound with the molecular formula C7H5BrN2O4. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and nitro functional groups.

Mechanism of Action

Target of Action

2-Amino-5-bromo-3-nitrobenzoic acid is a chemical compound with the molecular formula C7H5BrN2O4 It is used as a reactant in the preparation of substituted quinoxaline derivatives, which are known to inhibit pfkfb3 , a key regulator of glycolytic flux.

Mode of Action

Based on its use in the synthesis of pfkfb3 inhibitors , it can be inferred that it may interact with its targets through a mechanism involving the formation of covalent bonds, leading to changes in the target’s function.

Biochemical Pathways

Given its role in the synthesis of pfkfb3 inhibitors , it may indirectly influence the glycolytic pathway, which PFKFB3 regulates.

Pharmacokinetics

Some predicted properties include a melting point of 246-252°c , a density of 2.0±0.1 g/cm3 , and a water solubility at 25°C of 38.37 mg/L . These properties may influence the compound’s bioavailability.

Result of Action

As a precursor in the synthesis of pfkfb3 inhibitors , it may contribute to the inhibition of glycolysis, potentially affecting energy production in cells.

Biochemical Analysis

Biochemical Properties

2-Amino-5-bromo-3-nitrobenzoic acid plays a significant role in various biochemical reactions. It is often used as a reactant in the preparation of substituted quinoxaline derivatives, which are known to inhibit the enzyme PFKFB3 . This enzyme is involved in the regulation of glycolysis, and its inhibition can lead to altered metabolic pathways in cells. The interactions of this compound with PFKFB3 and other biomolecules are crucial for understanding its biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PFKFB3 by this compound can lead to a decrease in glycolytic flux, which in turn affects the energy production and metabolic state of the cell . Additionally, this compound may impact other cellular processes, such as cell proliferation and apoptosis, by modulating the activity of key enzymes and signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The nitro group in its structure is known to participate in electrophilic substitution reactions, which can lead to the formation of covalent bonds with target enzymes and proteins . This binding can result in the inhibition or activation of these biomolecules, thereby altering their function and downstream signaling pathways. The molecular mechanism of this compound also involves changes in gene expression, which can be mediated by its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its temporal effects. This compound is known to decompose at temperatures between 246-252°C . Over time, the degradation of this compound can lead to changes in its efficacy and potency in biochemical assays. Long-term studies in in vitro and in vivo settings have shown that the effects of this compound on cellular function can vary depending on its stability and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects by modulating enzyme activity and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, such as organ toxicity and disruption of normal cellular function . Understanding the dosage effects of this compound is crucial for its potential use in therapeutic applications and for determining safe and effective dosage ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to glycolysis and energy production. The inhibition of PFKFB3 by this compound can lead to a decrease in glycolytic flux and an increase in the levels of upstream metabolites . Additionally, this compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing metabolic flux and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to have a low water solubility, which can affect its distribution and localization within the cell . The interactions of this compound with transporters and binding proteins are important for understanding its cellular uptake and accumulation, as well as its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its activity and function, as well as its interactions with other biomolecules and cellular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-bromo-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-amino-5-bromobenzoic acid. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the meta position relative to the amino group .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-bromo-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical reagent.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-3-nitrobenzoic acid is unique due to the combination of amino, bromo, and nitro groups on the benzoic acid backbone. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

2-amino-5-bromo-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQLFDJHSKKLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593711
Record name 2-Amino-5-bromo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58580-07-7
Record name 2-Amino-5-bromo-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromo-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a slurry of 5-bromo-7-nitro-1H-indole-2,3-dione (5.5 g, 20.3 mmol) in aqueous 5N NaOH solution (23.2 mL) was added an aq. solution of 33% hydrogen peroxide solution (4.96 mL) slowly at 0° C. After completion of the addition, the reaction mixture was stirred at room temperature for 4 h. After completion of the reaction, the reaction mixture was acidified with 2N HCl and the solid the resulting precipitate was filtered, washed with water (2-3 times) and dried under vacuum to obtain the title compound as yellow solid (5 g, 94.5%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.96 mL
Type
reactant
Reaction Step One
Name
Quantity
23.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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